4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol
Description
4-amino-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol is a heterocyclic compound that features a unique combination of a benzothiophene ring fused with a pyrimidine ring
Properties
IUPAC Name |
4-amino-7-tert-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S2/c1-14(2,3)7-4-5-8-9(6-7)19-12-10(8)11(15)16-13(18)17-12/h7H,4-6H2,1-3H3,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKJFUJYPAPFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=NC(=S)NC(=C23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and a thiophene derivative, the reaction proceeds through a series of steps involving condensation, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are fine-tuned to maximize efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-amino-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
4-amino-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one .
Uniqueness
4-amino-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
